8-chloro-3-methylimidazo[1,5-a]pyrazine
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Overview
Description
8-chloro-3-methylimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family This compound is characterized by its fused bicyclic structure, which includes a pyrazine ring fused to an imidazole ring The presence of a chlorine atom at the 8th position and a methyl group at the 3rd position further defines its chemical structure
Mechanism of Action
Target of Action
They are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially apply to 8-chloro-3-methylimidazo[1,5-a]pyrazine as well.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
It is known that the compound can be stored at room temperature .
Preparation Methods
The synthesis of 8-chloro-3-methylimidazo[1,5-a]pyrazine can be achieved through several synthetic routes. One common method involves the condensation of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-methylimidazole with 2,3-dichloropyrazine in the presence of a base can yield the desired compound. The reaction typically requires heating and may be carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
8-chloro-3-methylimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the electronic properties of the fused ring system.
Cyclization Reactions: The imidazo[1,5-a]pyrazine scaffold can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-chloro-3-methylimidazo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug discovery. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Material Science: The luminescent properties of imidazo[1,5-a]pyrazine derivatives make them useful in the development of optoelectronic devices and sensors.
Biological Research: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals.
Comparison with Similar Compounds
8-chloro-3-methylimidazo[1,5-a]pyrazine can be compared with other similar compounds, such as:
8-chloro-2-methylimidazo[1,2-a]pyrazine: This compound has a similar structure but differs in the position of the methyl group, which can affect its chemical properties and biological activity.
2-ethyl-6-chloroimidazo[1,2-a]pyridine: Another related compound with a different substitution pattern, which may result in distinct reactivity and applications.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo scaffold but have variations in the fused ring system and substituents, leading to diverse applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
56468-24-7 |
---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
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